molecular formula C18H16ClN3O B5537038 (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B5537038
M. Wt: 325.8 g/mol
InChI Key: VWNLWHBALKZQBC-MDZDMXLPSA-N
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Description

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide is a synthetic organic compound that features a benzimidazole moiety linked to a chlorophenyl group via a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Amidation: The alkylated benzimidazole is reacted with 3-(2-chlorophenyl)prop-2-enoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Chlorophenyl Derivatives: Compounds like chlorpromazine, used as an antipsychotic medication.

Uniqueness

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide is unique due to its specific combination of a benzimidazole core with a chlorophenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other benzimidazole or chlorophenyl derivatives, potentially leading to novel applications and therapeutic effects.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-14-6-2-1-5-13(14)9-10-18(23)20-12-11-17-21-15-7-3-4-8-16(15)22-17/h1-10H,11-12H2,(H,20,23)(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNLWHBALKZQBC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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